molecular formula C12H18N2O B12433151 N-[2-(ethylamino)propyl]benzamide

N-[2-(ethylamino)propyl]benzamide

Cat. No.: B12433151
M. Wt: 206.28 g/mol
InChI Key: OPCJVOIABMQVGS-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Research

The benzamide scaffold is a cornerstone in modern medicinal chemistry and drug discovery. nih.gov This structural motif, consisting of a benzene (B151609) ring attached to an amide functional group, is present in a wide array of pharmacologically active compounds. drugbank.comnanobioletters.com The versatility of the benzamide structure is due to its physicochemical properties, which include the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing for effective binding to a variety of biological macromolecules. nih.gov

Benzamide derivatives have been successfully developed into drugs for a multitude of therapeutic applications. These include treatments for cancer, nausea and vomiting (antiemetics), and psychosis. drugbank.comnih.gov For example, certain substituted benzamides like amisulpride (B195569) are used as antipsychotic agents, while others, such as metoclopramide, function as antiemetics. drugbank.com The broad pharmacological profile of this class of compounds also extends to antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govnanobioletters.com Researchers continue to synthesize and evaluate novel benzamide derivatives, exploring their potential as inhibitors of various enzymes and modulators of cellular signaling pathways, such as the Hedgehog signaling pathway implicated in some cancers. nih.gov The inherent stability and synthetic accessibility of the benzamide core make it an attractive starting point for developing new therapeutic agents. nih.govacs.org

Historical Perspective of Benzamide Scaffolds in Mechanistic Investigations

Historically, the benzamide scaffold has been instrumental as a tool for mechanistic investigations in biology and chemistry. The amide bond is generally stable, making the benzamide structure a reliable framework for designing molecules that can probe complex biological systems. acs.org This stability allows the scaffold to serve as a constant element while peripheral chemical groups are modified to study structure-activity relationships (SAR). nih.gov

A notable historical application is in the study of enzyme inhibition. For instance, benzamide derivatives have been investigated as inhibitors of potassium ion channels, which are crucial in conditions like migraine. frontiersin.org They have also been central to the development of antipsychotic drugs that target dopamine (B1211576) receptors and have been shown to bind to GHB-activated receptors in the brain. wikipedia.org The natural product class known as the bengamides, which feature a modified amide linkage, have been pivotal in studying methionine aminopeptidases (MetAPs), enzymes involved in cancer cell proliferation and angiogenesis. nih.gov These investigations, using benzamide-based compounds, have provided fundamental insights into enzyme function and pathology, guiding further drug development efforts.

Scope and Research Focus of the N-[2-(ethylamino)propyl]benzamide Chemical Entity

This compound is a specific chemical entity within the broader class of substituted benzamides. It is identified by its unique structure, featuring a benzamide core with an N-substituted ethylaminopropyl side chain. While extensive, peer-reviewed research focusing exclusively on this compound is not widely available, it is cataloged as a research chemical, suggesting its use as a building block or screening compound in discovery chemistry. biosynth.com

The research focus for a compound like this compound is implicitly defined by the well-established activities of the benzamide class. Its structure makes it a candidate for investigation in areas where other N-substituted benzamides have shown activity. For example, related N-propyl benzamide has been identified as a metabolite in cancer metabolism studies. guidechem.com The synthesis of various N-substituted benzamides is a common practice in medicinal chemistry to explore their potential as antitumor, antimicrobial, or glucokinase-activating agents. nanobioletters.comresearchgate.netjapsonline.com Therefore, the primary research application of this compound is likely as a scaffold or lead compound in the synthesis of more complex molecules for biological screening and potential therapeutic development.

Table 1: Chemical Properties of this compound

Identifier Value
IUPAC Name This compound
CAS Number 1821982-45-9 biosynth.combldpharm.com
Molecular Formula C₁₂H₁₈N₂O biosynth.com
Molecular Weight 206.28 g/mol biosynth.com

| Canonical SMILES | CCNC(C)CNC(=O)C1=CC=CC=C1 biosynth.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Amisulpride
Metoclopramide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-(ethylamino)propyl]benzamide

InChI

InChI=1S/C12H18N2O/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)

InChI Key

OPCJVOIABMQVGS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 Ethylamino Propyl Benzamide

Established Synthetic Routes to N-[2-(ethylamino)propyl]benzamide Analogues

The synthesis of this compound and its analogues relies on well-established principles of organic chemistry, primarily centered around the formation of the robust amide bond. These methods can be broadly categorized into multi-step sequences that construct the benzamide (B126) core and subsequent strategies to introduce or modify substituents.

Multi-Step Synthesis Approaches for Benzamide Core Structures

The construction of the central benzamide scaffold is a foundational aspect of synthesizing the target compound and its derivatives. Traditional and modern methods offer various pathways, each with distinct advantages concerning starting materials, reaction conditions, and scalability.

A prevalent and classic strategy involves the amidation of an activated benzoic acid derivative with an appropriate amine. nih.gov This typically begins with the conversion of a substituted benzoic acid into a more reactive species, such as an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govslideshare.net The resulting benzoyl chloride is then reacted with a diamine, such as N-ethylpropane-1,2-diamine, to form the desired this compound. This method is widely used due to the high reactivity of acid chlorides, which generally leads to good yields. nih.gov

Another common approach involves the direct coupling of a carboxylic acid and an amine using a variety of activating agents. researchgate.net These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net

Alternative synthetic routes to the benzamide core have also been developed. One such method is the Ritter reaction, where a nitrile reacts with an alcohol or alkene in the presence of a strong acid catalyst to form an amide. researchgate.net For instance, benzyl (B1604629) alcohol could react with a suitable nitrile precursor to afford the benzamide structure. researchgate.net Additionally, benzamides can be prepared from benzoic acid and urea, utilizing a boric acid catalyst, which provides a pathway that avoids the use of halogenating agents. youtube.com

A summary of common multi-step synthetic approaches is presented below.

Starting Material Key Reagents Intermediate Final Step Reference(s)
Benzoic AcidThionyl Chloride (SOCl₂) or Oxalyl ChlorideBenzoyl ChlorideAmidation with amine nih.govslideshare.net
Benzoic AcidCarbodiimides (e.g., DCC, EDC), HOBtActivated EsterAmidation with amine researchgate.net
Benzyl AlcoholNitrile, Strong Acid CatalystN/A (Direct formation)Ritter Reaction researchgate.net
Benzoic AcidUrea, Boric AcidN/A (Direct formation)Condensation youtube.com

Strategies for the Introduction and Modification of N-Substituents

The identity of the N-substituent on the benzamide nitrogen is crucial for determining the molecule's properties. Strategies for its introduction and modification are central to creating analogues. The most direct method is the selection of the appropriate amine during the primary amide bond formation step. nanobioletters.com For the synthesis of this compound itself, N-ethylpropane-1,2-diamine is the required amine partner.

Modification of existing N-substituents offers another layer of synthetic versatility. Reductive amination can be employed to introduce or alter alkyl groups on the nitrogen atom of the aminoalkyl side chain. This involves the reaction of an aldehyde or ketone with the primary amine of a precursor, like N-(2-aminopropyl)benzamide, in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

Furthermore, late-stage functionalization techniques can be applied. For example, reductive functionalization of the amide bond itself can lead to modified amine structures. nih.gov While this can be a challenging transformation, specialized reducing agents and catalysts have been developed to achieve this. nih.gov

The table below outlines key strategies for managing the N-substituent.

Strategy Description Example Reagents Reference(s)
Direct AmidationUse of a pre-functionalized amine in the amide coupling reaction.N-ethylpropane-1,2-diamine nanobioletters.com
Reductive AminationReaction of a precursor amine with an aldehyde/ketone and a reducing agent.Acetaldehyde, NaBH₄N/A
N-AlkylationDirect alkylation of a precursor amine with an alkyl halide.Ethyl iodideN/A
Reductive FunctionalizationChemical reduction and modification of the amide group itself.Mo(CO)₆/TMDS systems nih.gov

Stereoselective Synthesis of Enantiomeric this compound Derivatives

The propyl chain of this compound contains a stereocenter at the C2 position, meaning the compound can exist as two enantiomers: (R) and (S). The specific three-dimensional arrangement of atoms can be critical for its biological or material properties. Consequently, methods to selectively synthesize one enantiomer over the other are of significant interest. The existence of a specific CAS number for N-[(2R)-2-(ethylamino)propyl]benzamide (1821982-45-9) indicates that this enantiomer has been isolated or synthesized. biosynth.combldpharm.com

Stereoselective synthesis can be achieved by using a chiral starting material. For instance, employing an enantiomerically pure form of N-ethylpropane-1,2-diamine, such as (R)-N-ethylpropane-1,2-diamine, in the amidation reaction with benzoyl chloride would yield the corresponding (R)-enantiomer of the final product.

Alternatively, asymmetric synthesis methodologies can be employed to create the chiral center during the synthesis. While not specifically detailed for this exact molecule in the provided context, general strategies like asymmetric hydrogenation of a suitable prochiral precursor or the use of chiral catalysts in C-N bond-forming reactions are common in organic synthesis.

Recent advances in catalysis have introduced methods for enantioselective functionalization of related structures. For example, iridium–aluminum bifunctional catalysis has been used for the regio- and enantioselective C(sp²)–H meta-borylation of α,α-diarylcarboxamides, demonstrating that stereocontrol can be exerted at positions remote from the directing group. acs.org Such strategies could potentially be adapted for the stereoselective synthesis of complex benzamide derivatives.

Novel Derivatization Strategies for Enhancing Molecular Complexity

Beyond the established routes, novel strategies are continuously being developed to add chemical complexity to the this compound scaffold. These methods focus on functionalizing the benzamide aromatic ring or modifying the aminoalkyl side chain in innovative ways.

Functionalization of the Benzamide Moiety

Modifying the benzamide aromatic ring introduces new substituents that can dramatically alter the molecule's electronic and steric properties. Modern cross-coupling and C-H activation reactions have become powerful tools for this purpose.

A notable example is the para-selective alkylation of benzamides, which can be achieved through cooperative nickel/aluminum catalysis. acs.org This method allows for the direct introduction of alkyl groups at the position opposite to the amide functionality, a challenging transformation using traditional electrophilic aromatic substitution. acs.org

Another advanced strategy is the meta-selective C-H borylation of benzamides using an iridium–aluminum bifunctional catalyst system. acs.org The resulting boronate esters are versatile intermediates that can be converted into a wide array of functional groups through subsequent reactions like Suzuki-Miyaura cross-coupling.

Late-stage functionalization provides a means to diversify bioactive compounds. For instance, methods have been developed for the efficient synthesis of cyanated analogs of drugs containing a benzylamine (B48309) moiety, which could be conceptually applied to benzamide structures. nih.gov

Derivatization Strategy Catalyst/Reagent System Position of Functionalization Introduced Group Reference(s)
C-H AlkylationNickel/Aluminum CatalysisparaAlkyl acs.org
C-H BorylationIridium/Aluminum CatalysismetaBoryl (Bpin) acs.org
ChlorosulfonationChlorosulfonic acidVariesSulfonyl chloride japsonline.com
Late-stage CyanationMo(CO)₆-catalyzed reduction compatible systemsVariesCyano nih.gov

Modifications of the Aminoalkyl Chain

The aminoalkyl chain offers multiple sites for modification, including the nitrogen atoms and the propyl backbone. These modifications can influence the molecule's basicity, polarity, and conformational flexibility.

Aminoalkylation, the process of adding aminoalkyl chains to a molecule, is a recognized strategy for improving the physicochemical properties of complex molecules. nih.gov In the context of this compound, this could involve extending the chain or introducing additional amino groups.

Structural modifications to the amine portion have been shown to be key for receptor binding affinity in related aminobutyl-benzamide series. nih.gov For example, varying the size of a ring incorporating the nitrogen atom or altering the nitrogen's position within that ring can dramatically impact biological activity, highlighting the importance of the amino portion's architecture. nih.gov

Furthermore, tandem one-pot reactions under sonication have been used to synthesize related benzamide derivatives, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, through intermolecular ring-cleavage of an intermediate. mdpi.com This demonstrates how innovative reaction setups can be used to construct complex side chains attached to the benzamide core. mdpi.com

Exploration of Heterocyclic Ring Integrations within the Scaffold

The core structure of this compound offers multiple sites for chemical modification, including the integration of heterocyclic rings. Such modifications can significantly alter the molecule's physicochemical properties and biological activity. One established route involves using an appropriately substituted benzamide as a precursor for building a heterocyclic system.

For instance, a synthetic pathway starting with a derivative like 2-amino-N-propylbenzamide can lead to the formation of quinazolinone rings. The process begins with the reaction of 2-amino-N-propylbenzamide with benzoylisothiocyanate, followed by treatment with sodium hydroxide (B78521) and iodomethane, and subsequent cyclization using sodium hydride to yield an N-(4-oxo-quinazolinyl)benzamide derivative prepchem.com. This demonstrates how the benzamide moiety can be part of a larger, fused heterocyclic structure.

Another approach involves the incorporation of sulfur-containing heterocycles. A one-pot reaction under sonication can be used to synthesize sulfonamide derivatives. For example, N-allyl saccharin (B28170), an intermediate, reacts with propylamine (B44156) to yield 2-(N-allylsulfamoyl)-N-propylbenzamide through the cleavage of the saccharin ring mdpi.com. This method highlights the use of ultrasound cavitation as an efficient technique for creating complex heterocyclic benzamides mdpi.com.

The synthesis of benzimidazole (B57391) derivatives represents another avenue for heterocyclic integration. The cyclo-condensation of a diamine with an aldehyde, catalyzed by SnO2 nanoparticles, provides a green and efficient route to benzimidazoles kashanu.ac.ir. While not a direct modification of the parent compound, this methodology can be adapted to create benzamide-containing benzimidazoles, showcasing the versatility of catalytic systems in generating diverse heterocyclic scaffolds kashanu.ac.irjsynthchem.com.

Table 1: Examples of Heterocyclic Integration Strategies

Starting Material/IntermediateReagentsResulting Heterocyclic SystemKey Methodological FeatureReference
2-Amino-N-propylbenzamide1. Benzoylisothiocyanate 2. NaOH, Iodomethane 3. Sodium HydrideQuinazolinoneMulti-step synthesis involving cyclization prepchem.com
N-allyl saccharin and propylamine-Thiadiazine (Sulfonamide)Ultrasound-assisted one-pot synthesis mdpi.com
1,2-phenylenediamine and aldehydesSnO2 nanoparticles (catalyst)BenzimidazoleCatalytic cyclo-condensation kashanu.ac.ir

Methodological Advancements in this compound Synthesis

Recent progress in synthetic organic chemistry has led to more efficient, sustainable, and optimized methods for creating amide bonds, which are directly applicable to the synthesis of this compound and its analogs.

Catalysis plays a crucial role in modern amide synthesis, offering higher yields, milder reaction conditions, and improved selectivity. Various catalytic systems have been developed for benzamide synthesis.

Manganese (Mn) Catalysis : A highly efficient method for the N-alkylation of amides utilizes a manganese(I) catalyst. This approach uses methanol (B129727) as both a methoxymethylating agent and the solvent, proceeding via an "interrupted borrowing hydrogen" strategy and liberating dihydrogen gas as the only byproduct rsc.org. Reaction optimization involves screening different ligands and bases, with potassium carbonate often being effective rsc.org.

Zirconium (Zr) Catalysis : A solid acid catalyst, prepared by immobilizing a Lewis acidic ionic liquid with ZrCl4 onto diatomite earth, facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation researchgate.net. This method is noted for its high efficiency, short reaction times, and the reusability of the catalyst researchgate.net.

Copper (Cu) Catalysis : Copper-based catalysts are effective for N-arylation reactions to form sulfonamides. A magnetic nanocatalyst, MNPs-Benzo[d]imidazol-Cu, has been developed for the synthesis of N-aryl sulfonamides under mild, aqueous conditions jsynthchem.com. The catalyst's magnetic properties allow for easy separation and reuse for multiple reaction cycles jsynthchem.com.

Superacid Catalysis : A direct Friedel-Crafts carboxamidation of arenes can be achieved using cyanoguanidine in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H) nih.gov. Optimization of this reaction showed that increasing the temperature and the amount of superacid significantly improved the yield of the benzamide product nih.gov.

Table 2: Overview of Catalytic Methods in Benzamide Synthesis

Catalyst SystemReaction TypeKey AdvantagesReference
Mn(I) complexN-Alkylation of amidesHigh selectivity, use of methanol as reagent/solvent, liberates H₂ rsc.org
Diatomite earth@IL/ZrCl₄Direct amidationHigh yield, rapid, reusable catalyst, ultrasonic irradiation researchgate.net
MNPs-Benzo[d]imidazol-CuN-Arylation of sulfonamidesMagnetic, reusable, mild aqueous conditions jsynthchem.com
Triflic Acid (CF₃SO₃H)Friedel-Crafts CarboxamidationDirect route from arenes using an inexpensive reagent nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several innovative, eco-friendly methods for benzamide synthesis have been reported.

A notable green approach involves the use of enol esters, such as vinyl benzoate, for the N-benzoylation of amines. This reaction proceeds at room temperature without the need for a solvent or any catalyst, offering good to excellent yields tandfonline.comtandfonline.com. The process is clean, and the resulting benzamides can often be isolated by simple crystallization tandfonline.comtandfonline.com.

Another green method employs ultrasonic irradiation in conjunction with a reusable, solid-supported catalyst for the direct condensation of benzoic acids and amines researchgate.net. The use of ultrasound can significantly reduce reaction times, and the ability to recover and reuse the catalyst adds to the sustainability of the process researchgate.net. The synthesis of a procainamide-tetraphenylborate complex in deionized water at room temperature is another prime example of a green ion-associate reaction mdpi.com.

The manganese-catalyzed reaction using methanol as both a C1 source and a solvent also aligns with green chemistry principles by avoiding toxic reagents and minimizing waste through the release of dihydrogen gas rsc.org.

The purity of the final compound and its synthetic intermediates is critical. A variety of techniques are employed for the purification and isolation of benzamides.

Crystallization : This is a widely used and effective method for purifying solid benzamides. The crude product is dissolved in a suitable solvent (e.g., hexane, ethyl acetate-hexane) and allowed to slowly crystallize, leaving impurities behind in the solution prepchem.comtandfonline.comtandfonline.com.

Chromatography : Column chromatography, particularly flash chromatography over silica (B1680970) gel, is a standard technique for separating benzamides from reaction byproducts tandfonline.comnanobioletters.com. For certain compounds, such as those containing basic amine groups, using a basic stationary phase like alumina (B75360) can be advantageous researchgate.net.

Extraction and Washing : Liquid-liquid extraction is commonly used during workup to separate the desired product from unreacted starting materials and water-soluble impurities. The organic layer containing the product is often washed with water and brine before being dried nanobioletters.com. For amines, an acid wash can convert them to their ammonium (B1175870) salts, which are soluble in the aqueous phase, allowing for the removal of non-basic organic impurities researchgate.net.

Distillation : For volatile intermediates or products, distillation can be an effective purification method. In some cases, fractional distillation is required to separate compounds with close boiling points. The purification of N,N-dimethylaminopropylamine, an amine intermediate, can be improved by adding transition metal salts which form complexes with diamine impurities, facilitating their separation during distillation google.com.

Table 3: Common Purification Techniques

TechniqueDescriptionApplicabilityReference
CrystallizationSeparation of a solid from a solution based on differences in solubility.Solid, crystalline final products and intermediates. prepchem.comtandfonline.comtandfonline.com
Column ChromatographySeparation based on differential adsorption of compounds to a stationary phase.Complex mixtures, purification of non-crystalline products. tandfonline.comnanobioletters.comresearchgate.net
Acid-Base ExtractionSeparation based on the different solubilities of acidic/basic compounds and their salts.Purifying compounds with acidic or basic functional groups. researchgate.net
DistillationSeparation of liquids based on differences in boiling points.Volatile liquid intermediates and products. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 2 Ethylamino Propyl Benzamide Analogues

Positional and Substituent Effects on Molecular Recognition and Activity

Impact of Aromatic Substitutions on Target Binding

Substitutions on the benzamide (B126) aromatic ring play a crucial role in modulating the binding affinity of these ligands to their biological targets. The introduction of different functional groups can affect the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor binding pocket.

Research on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has shown that these compounds are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The potency of these analogues is rationalized by considering both steric and hydrophobic effects. nih.gov For instance, the specific placement of a halogen or a nitro group can enhance binding by forming favorable interactions with the enzyme's active site. nih.gov

The table below summarizes the impact of various aromatic substitutions on the inhibitory activity of N-(2-aminoethyl)benzamide analogues against MAO-B.

SubstituentPositionRelative PotencyRationale
Chloro4HighFavorable hydrophobic and steric interactions
Nitro4ModeratePotential for hydrogen bonding and electronic effects
Fluoro2Increased KOP receptor affinity and selectivityEnhanced binding in specific receptor subtypes

Data compiled from studies on MAO-B inhibitors and KOP receptor ligands. nih.govnih.gov

Influence of Alkyl Chain Variations on Potency and Selectivity

Modifications to the ethylaminoalkyl chain of N-[2-(ethylamino)propyl]benzamide analogues can significantly impact their potency and selectivity. The length, branching, and rigidity of this chain are critical determinants of how the ligand fits into and interacts with the binding site of the target protein.

Studies on diphenethylamine (B1265890) derivatives have revealed that the nature of the N-substituent is a key factor for interaction with the κ-opioid receptor (KOP). nih.gov For example, an N-cyclobutylmethyl (N-CBM) substitution has been shown to be more favorable than n-alkyl groups, leading to a significant increase in KOP receptor affinity, selectivity, and agonist potency. nih.gov This suggests that the size and conformation of the alkyl group are crucial for optimal receptor engagement. The introduction of a 2-fluoro substituent in N-CBM analogues can further enhance both KOP receptor affinity and selectivity. nih.gov

The following table illustrates the effect of different N-alkyl substitutions on the KOP receptor binding affinity.

N-SubstituentRelative KOP AffinityImpact on Selectivity
n-alkylLowerLower selectivity
Cyclopropylmethyl (CPM)HigherIncreased selectivity
Cyclobutylmethyl (CBM)Very HighSignificant increase in selectivity
Cyclohexylmethyl (CHM)Very HighHigh selectivity

Data based on research on diphenethylamine analogues for the KOP receptor. nih.gov

Chiral Recognition in Ligand-Target Interactions

Chirality, or the "handedness" of a molecule, is a fundamental aspect of ligand-target interactions, as biological macromolecules like proteins are themselves chiral. The different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.

The chiral center in the propyl chain of this compound means that its enantiomers can have different affinities and efficacies at their biological target. Studies on chiral recognition mechanisms using dipeptide surfactants have demonstrated the importance of stereochemistry in molecular interactions. nih.gov The use of diastereomeric polymeric dipeptide surfactants has provided insights into how electrostatic and hydrophobic interactions contribute to chiral recognition. nih.gov Although direct studies on the chiral recognition of this compound itself are not detailed in the provided context, the principles of chiral separation and interaction are well-established and highly relevant. nih.gov The specific three-dimensional arrangement of atoms in each enantiomer dictates how it fits into the chiral binding site of a receptor, leading to differences in biological activity.

Ligand Efficiency and Physicochemical Property Optimization in SAR

In modern drug discovery, optimizing the ligand efficiency (LE) and physicochemical properties of a compound is as important as maximizing its potency. Ligand efficiency is a metric used to evaluate how effectively a ligand binds to its target, considering its size (typically measured by the number of heavy atoms). The goal is to identify smaller, more efficient molecules that can be developed into drugs with favorable pharmacokinetic profiles.

The optimization of physicochemical properties, such as solubility, permeability, and metabolic stability, is crucial for ensuring that a drug candidate can reach its target in the body and exert its therapeutic effect. Research on various compound series, including N-acylbenzenesulfonamides, highlights the importance of these properties. mdpi.com For example, while some compounds may exhibit high in vitro activity, poor permeability or rapid metabolic degradation can limit their in vivo efficacy. mdpi.com

Development of Predictive Models for Structure-Activity Correlations (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Several QSAR studies have been conducted on compound classes related to this compound. For instance, a QSAR study on N-benzylacetamide and 3-(phenylamino)propanamide derivatives with anticonvulsant activity resulted in a model with a high correlation coefficient (R = 0.92), indicating its strong predictive power. woarjournals.org This model identified key molecular descriptors, such as Kier2, RDF50s, AATS4i, and VE2_D, that are critical for the anticonvulsant activity of these compounds. woarjournals.org

Similarly, 2D and 3D-QSAR studies on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors have yielded statistically significant models. sphinxsai.com The 3D-QSAR model, derived using Molecular Field Analysis (MFA), demonstrated a high predictive ability with an r² value of 0.927. sphinxsai.com These models provide valuable insights into the structural features required for potent HDAC2 inhibition and can guide the design of new, more effective analogues. sphinxsai.com

The general workflow for developing a QSAR model involves:

Data Set Selection: A series of compounds with known biological activities is chosen. sphinxsai.com

Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. woarjournals.org

Model Generation: Statistical methods, such as multiple linear regression (MLR) or genetic function approximation (GFA), are used to build a mathematical equation relating the descriptors to the biological activity. woarjournals.orgsphinxsai.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. woarjournals.org

The table below presents key statistical parameters from a representative QSAR study on anticonvulsant compounds.

ParameterValueDescription
r² (squared correlation coefficient)0.92A measure of how well the model explains the variance in the observed activity.
q² (cross-validated r²)> 0.5Indicates the predictive ability of the model during internal validation.
r²_pred (predicted r² for test set)0.6343Measures the predictive performance of the model on an external set of compounds.

Data from a QSAR study on N-benzylacetamide and 3-(phenylamino)propanamide derivatives. woarjournals.orgsphinxsai.com

Molecular Mechanisms of Action and Biological Target Interactions of N 2 Ethylamino Propyl Benzamide Derivatives

Enzyme Inhibition and Modulation Mechanisms

Derivatives of N-[2-(ethylamino)propyl]benzamide have been investigated for their ability to inhibit or modulate the activity of various enzymes, playing a crucial role in different biological pathways.

Allosteric Modulation Studies of Target Enzymes

Allosteric modulation, where a compound binds to a site on the enzyme other than the active site to alter its activity, is a key mechanism for some this compound derivatives.

NMDA Receptors: 3-Benzazepine derivatives, which are structurally related to some benzamides, act as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov These compounds bind to the ifenprodil (B1662929) binding pocket in the amino-terminal domain of the GluN2B subunit. nih.gov This binding event immobilizes the connecting α5-helix to the ligand-binding domain, ultimately leading to the inhibition of the receptor. nih.gov The conformational changes in the amino-terminal domain are translated to the ligand-binding domain, which in turn influences the channel pore's opening and closing. nih.gov

Receptor Binding and Signaling Pathway Elucidation

The interaction of this compound derivatives with various receptors initiates signaling cascades that are central to their pharmacological effects.

G Protein-Coupled Receptor (GPCR) Interaction Profiles

GPCRs are a major class of drug targets, and understanding how these benzamide (B126) derivatives interact with them is crucial.

D3 Receptor: Substituted benzamides are known to bind to D2-like dopamine (B1211576) receptors, including the D3 receptor. nih.gov The affinity of many substituted benzamides is similar for both D2 and D3 receptors. nih.gov The binding of these ligands can be influenced by specific amino acid residues within the receptor. For example, residue position 7.39 in the D4 receptor has been shown to indirectly mediate interactions with ring substituents on benzamide ligands. nih.gov The crystal structure of the D3 receptor in complex with the substituted benzamide eticlopride (B1201500) has provided valuable insights into the binding mode of this class of compounds. elifesciences.org Some N-phenylpiperazine benzamides exhibit selectivity for the D3 receptor over the D2 receptor, which is attributed to their ability to engage the D3 receptor in a bitopic manner, interacting with both the orthosteric binding site and a secondary binding site. mdpi.com

Interactive Table: GPCR Binding Affinities

CompoundReceptorBinding Affinity (pKi)
EticloprideD3 Receptor9.8

Ion Channel Modulation and Gating Mechanisms

The modulation of ion channels is another important mechanism of action for these compounds.

NMDA Receptors: As mentioned previously, 3-benzazepine derivatives can allosterically modulate NMDA receptors, which are ligand-gated ion channels. nih.gov Their binding to the amino-terminal domain hinders the movement of the α5-α6-loop, which decouples the amino-terminal domain from the ligand-binding domain and promotes channel closure. nih.gov

Nuclear Receptor Ligand-Binding Dynamics

While the primary focus has been on membrane-bound receptors and enzymes, the potential interaction with nuclear receptors is also an area of investigation. However, based on the available search results, there is no specific information regarding the direct interaction of this compound or its derivatives with nuclear receptors.

Cellular and Subcellular Effects in Research Models

The investigation of this compound and its derivatives in research models has revealed a range of cellular and subcellular effects. These studies are fundamental to understanding the potential therapeutic applications and the underlying mechanisms of action of this class of compounds.

Modulation of Cellular Pathways in In Vitro Systems (e.g., antiparasitic, antibacterial)

In vitro studies have been instrumental in demonstrating the ability of benzamide derivatives to modulate various cellular pathways, leading to effects such as antiparasitic and antibacterial activity.

The broad-spectrum activity of nitroimidazoles, a class to which some benzamide derivatives are related, has been recognized for its efficacy against parasites and bacteria. nih.gov Research into nitroimidazopyrazinones, which share a structural scaffold with some benzamide derivatives, has shown promising antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, and other parasites like Giardia lamblia and Entamoeba histolytica. nih.gov The modification of these compounds, particularly at the aryl side chain, has led to analogs with significantly improved antitrypanosomal activity. nih.gov

In the realm of antibacterial research, benzamide derivatives have demonstrated notable potential. nanobioletters.com Studies on various N-substituted benzamides have highlighted their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nanobioletters.comresearchgate.net For instance, certain synthesized benzamide compounds have shown excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com The mechanism of action for some related compounds, such as 2-mercaptobenzothiazole (B37678) derivatives, is thought to involve the inhibition of bacterial kinases and DNA gyrases. nih.gov Furthermore, the antibiofilm potential of these compounds is an active area of investigation, with some derivatives showing promising results against biofilm formation. nih.gov

The structural characteristics of these molecules play a crucial role in their activity. For example, the incorporation of piperidine (B6355638) groups into benzamide structures has been explored for its inhibitory effects on specific signaling pathways. mdpi.com The synthesis of hybrid molecules, combining pharmacophoric groups like benzothiazole (B30560) with amines, aims to enhance antibacterial potency. nih.gov

Table 1: Investigated In Vitro Activities of Benzamide Derivatives

Activity Target Organism/System Key Findings
Antiparasitic Trypanosoma cruzi, Giardia lamblia, Entamoeba histolytica Nitroimidazopyrazinone analogs showed enhanced antitrypanosomal activity. nih.gov
Antibacterial Bacillus subtilis, Escherichia coli Certain N-substituted benzamides exhibited significant inhibition zones and low MIC values. nanobioletters.com

| Antibiofilm | Bacterial species | Some 2-mercaptobenzothiazole derivatives demonstrated promising antibiofilm potential. nih.gov |

Investigation of Molecular Transduction Mechanisms

Understanding the molecular transduction mechanisms of this compound derivatives is key to elucidating how they exert their cellular effects. Research in this area points towards the perturbation of specific cellular signaling pathways.

For instance, studies on hypoviruses in the chestnut blight fungus Cryphonectria parasitica have provided insights into how viral components can modulate host signaling pathways, such as those dependent on cyclic AMP (cAMP) and calcium/calmodulin. nih.gov While not directly involving this compound, this research highlights the principle of how external agents can interfere with cellular signaling.

In the context of cancer research, certain benzamide derivatives have been designed to act as inhibitors of specific signaling pathways implicated in tumor progression. A notable example is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can contribute to cancer when dysregulated. mdpi.comnih.gov Researchers have synthesized novel benzamide derivatives that demonstrate inhibitory effects on the Hh pathway, with some compounds showing more potent inhibition than existing drugs like vismodegib. nih.gov The mechanism of this inhibition is often traced back to the Smoothened (Smo) receptor, a key component of the Hh pathway. mdpi.com

Furthermore, some benzamide derivatives have been developed as dual inhibitors, targeting multiple pathways simultaneously. For example, N-2-(phenylamino) benzamide derivatives have been designed to inhibit both cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and topoisomerase I (Topo I), an enzyme critical for DNA replication, thereby targeting both inflammation and tumor progression. nih.gov Another area of investigation involves the induction of apoptosis (programmed cell death) in cancer cells. Certain (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives have been shown to arrest the cell cycle and induce apoptosis by promoting the release of mitochondrial reactive oxygen species (ROS). nih.gov

Identification and Validation of Specific Biological Targets

The identification and validation of specific biological targets are critical steps in the development of any potential therapeutic agent. This process involves determining the precise molecular structures with which a compound interacts to produce its biological effect.

The "druggability" of a target is a key consideration, referring to its ability to bind to a small molecule and have its function altered. ucl.ac.uk Ideal biological targets play a pivotal role in a disease's pathophysiology and can be assayed in high-throughput screening formats. ucl.ac.uk

Several approaches are employed for target identification. Direct biochemical methods may involve immobilizing the small molecule to "fish" for its protein targets from cell lysates. nih.govdrughunter.com Genetic approaches can involve manipulating the expression of suspected target proteins to observe changes in sensitivity to the compound. nih.gov Computational methods can also be used to infer targets by comparing the compound's effects to those of molecules with known targets. nih.gov

For benzamide derivatives, a number of potential biological targets have been identified through these methods. As mentioned, the Smoothened (Smo) receptor is a validated target for certain benzamide derivatives that inhibit the Hedgehog signaling pathway. mdpi.com In the context of antibacterial action, DNA gyrase and bacterial kinases have been identified as likely targets for some benzamide-related compounds through molecular docking studies. nih.gov For anticancer applications, targets such as COX-2, Topo I, and aldehyde dehydrogenase have been investigated. nih.govnih.gov

Once a potential target is identified, it must be validated to confirm its role in the compound's therapeutic effect. ucl.ac.uk This validation process often involves a combination of biochemical assays, cellular assays, and genetic studies to ensure that modulating the target will have the desired therapeutic outcome. ucl.ac.uk

Table 2: Examples of Identified Biological Targets for Benzamide Derivatives

Compound Class/Derivative Identified Target Therapeutic Area
N-(2-pyrimidinylamino) benzamide derivatives Hedgehog Proteins (Smoothened receptor) Cancer. nih.gov
N-2-(Phenylamino) benzamide derivatives Cyclooxygenase-2 (COX-2), Topoisomerase I (Topo I) Cancer, Inflammation. nih.gov
N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives Aldehyde Dehydrogenase Cancer, Antimicrobial. nih.gov

Advanced Analytical Characterization Techniques in N 2 Ethylamino Propyl Benzamide Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of N-[2-(ethylamino)propyl]benzamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the benzoyl group, the methine and methylene (B1212753) protons of the propyl chain, the methylene and methyl protons of the ethyl group, and the amine and amide protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide direct evidence of adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propyl and ethyl groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the ethyl and propyl fragments. HSQC spectra correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The actual values may vary depending on the solvent and experimental conditions.

Atom Position ¹H NMR (ppm) ¹³C NMR (ppm)
Amide N-H~8.0-8.5-
Aromatic C-H~7.4-7.8~127-132
Carbonyl C=O-~167
Propyl CH~4.0-4.5~45-50
Propyl CH₂~2.8-3.2~48-53
Ethyl CH₂~2.5-2.9~40-45
Propyl CH₃~1.1-1.3~18-22
Ethyl CH₃~1.0-1.2~14-18

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman, SERS)

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by this compound, which causes vibrations of its chemical bonds. Key characteristic absorption bands would include the N-H stretching of the secondary amine and the amide, the C=O stretching of the amide group (typically a strong band around 1630-1680 cm⁻¹), C-H stretching from the aromatic and aliphatic groups, and C-N stretching vibrations.

Fourier Transform Raman (FT-Raman) spectroscopy provides similar information to IR but relies on the inelastic scattering of monochromatic light. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the benzoyl moiety of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to obtain significantly enhanced Raman signals, which is particularly useful for analyzing low concentrations of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the elemental composition. The fragmentation pattern serves as a fingerprint, often revealing the loss of the ethyl group, the propyl group, or cleavage at the amide bond, further confirming the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. For this compound, which contains a stereocenter at the second carbon of the propyl chain, X-ray crystallography can unambiguously determine the absolute stereochemistry (R or S configuration) if a suitable single crystal is obtained. Furthermore, this technique reveals the precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state. This includes the orientation of the benzoyl group relative to the propyl chain and the conformation of the ethylamino substituent.

Chromatographic Separations for Purity Assessment and Isolation of Analogues

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any impurities or related analogues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, for compounds like this compound, which possess functional groups with active hydrogens (specifically, the secondary amine), direct analysis by GC-MS is often challenging. researchgate.net These groups can lead to poor chromatographic peak shape, thermal instability, and undesirable interactions within the GC system. researchgate.netjfda-online.com To overcome these limitations, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netresearch-solution.com

Derivatization chemically modifies the functional groups of a molecule, in this case, the amine group of this compound, to increase its volatility and improve its chromatographic behavior. research-solution.comyoutube.com This process involves reacting the analyte with a specific derivatizing reagent to replace the active hydrogen with a non-polar group. researchgate.net The most common derivatization strategies for compounds containing amine groups are silylation and acylation. jfda-online.com

Silylation is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are highly effective for this purpose. research-solution.comtcichemicals.com The reaction converts the secondary amine in this compound to its N-TMS derivative, which is more volatile and less prone to adsorption in the GC column. youtube.comtcichemicals.com

Acylation , particularly with fluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is another effective method. jfda-online.com The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity, especially using negative chemical ionization mass spectrometry. jfda-online.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative based on its boiling point and interaction with the stationary phase of the capillary column. plymouth.ac.uk The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that acts as a chemical fingerprint for identification. whitman.edu

The fragmentation pattern of derivatized this compound provides crucial structural information. For amides, a common fragmentation pathway involves the loss of the amine group to form a stable benzoyl cation. researchgate.net For example, the mass spectrum of benzamide (B126) typically shows a prominent peak for the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). researchgate.net In the case of N-substituted benzamides like N-ethylbenzamide, characteristic fragments corresponding to the loss of parts of the N-alkyl group are also observed. nist.gov

For a silylated derivative of this compound, the mass spectrum would be expected to show the molecular ion peak along with fragment ions resulting from cleavages at various points in the molecule, such as the α-cleavage next to the nitrogen atom and the cleavage of the benzamide bond.

Interactive Data Table: Derivatization Reagents for GC-MS Analysis of Amines

This table summarizes common derivatization reagents used to enhance the volatility and detectability of amine-containing compounds for GC-MS analysis. jfda-online.comresearch-solution.comtcichemicals.com

Derivatization TypeReagentAbbreviationTarget Functional GroupKey Advantages
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFAAmines, Hydroxyls, Carboxylic AcidsForms stable TMS derivatives; volatile by-products do not interfere with analysis. research-solution.comtcichemicals.com
SilylationN-methyl-trimethylsilyltrifluoroacetamideMSTFAAmines, Hydroxyls, Carboxylic AcidsMost volatile of TMS-acetamides; ideal for trace analysis. youtube.com
AcylationPentafluoropropionic AnhydridePFPAAmines, Alcohols, PhenolsCreates highly volatile derivatives; enhances detectivity. jfda-online.com
AcylationHeptafluorobutyric AnhydrideHFBAAmines, Alcohols, PhenolsSimilar to PFPA, forms stable, volatile derivatives suitable for sensitive detection. jfda-online.com
AlkylationEthyl-chloroformateECFAminesUsed to derivatize low molecular weight amines to prevent co-elution with solvents. amazonaws.com

Interactive Data Table: Predicted GC-MS Fragmentation for Derivatized this compound

The following table outlines the predicted major mass-to-charge ratio (m/z) fragments for a trimethylsilyl (TMS) derivative of this compound under electron ionization (EI) conditions. These predictions are based on established fragmentation patterns of benzamides and alkylamines. whitman.eduresearchgate.netnih.gov

m/z ValueProposed Fragment IdentityFragmentation Pathway
278[M]+• (TMS-Derivative)Molecular ion of the N-TMS derivative of this compound.
263[M-CH₃]⁺Loss of a methyl radical from the TMS group.
249[M-C₂H₅]⁺Loss of an ethyl group from the ethylamino side chain.
176[C₆H₅CONHC₂H₅Si(CH₃)₂]⁺Cleavage of the propyl chain (beta-cleavage relative to the benzamide nitrogen).
121[C₆H₅CONH₂]⁺Fragment corresponding to benzamide.
105[C₆H₅CO]⁺Benzoyl cation, a characteristic fragment of benzamides. researchgate.net
77[C₆H₅]⁺Phenyl cation, from the loss of CO from the benzoyl cation. researchgate.net
73[Si(CH₃)₃]⁺Trimethylsilyl cation.

Future Research Directions and Potential Applications in Chemical Biology

Development of N-[2-(ethylamino)propyl]benzamide as Chemical Probes for Biological Systems

A significant avenue for future research is the modification of this compound to create chemical probes. These tools are instrumental for visualizing and quantifying biological processes in real-time. The development of such probes from this scaffold can be approached by leveraging its inherent chemical features. The secondary amine in the ethylaminopropyl side chain and the aromatic ring are ideal sites for chemical modification without drastically altering the core structure.

Future work could focus on conjugating reporter groups, such as fluorophores or biotin (B1667282), to the molecule. For instance, a fluorescent dye could be attached to the terminus of the ethylaminopropyl chain, allowing for the tracking of the molecule's localization within cells or tissues. This strategy underpins the creation of multicolor optical imaging probes, where each probe binds to a different receptor, enabling the simultaneous monitoring of multiple cellular targets. nih.gov Similarly, attaching a biotin tag would enable the isolation of its binding partners through affinity purification, a critical step in target identification and validation.

Furthermore, the principles of rational design for imaging probes can be applied. nih.gov This involves optimizing the probe's in vivo kinetics and tumor-to-background ratio by modifying its structure to enhance signal from the target while minimizing background noise. nih.gov The development of "activatable" probes, where the signal is only turned on in the presence of a specific enzyme or biological condition, represents a more sophisticated approach that could be explored with the this compound scaffold.

Integration into High-Throughput Screening Libraries for Target Discovery

High-Throughput Screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of vast numbers of compounds to identify "hits" that modulate a specific biological target. nih.govplos.org The inclusion of this compound and its close analogs in HTS libraries could lead to the discovery of novel biological targets and starting points for drug development.

Future efforts should focus on synthesizing a focused library of derivatives based on the this compound scaffold. By systematically varying the substituents on the benzoyl ring and modifying the ethylaminopropyl side chain, a diverse set of molecules can be generated. Screening this library against a wide range of biological targets, from enzymes to receptors, could uncover unexpected activities and new therapeutic avenues. plos.org This approach has been successfully used to identify inhibitors for enzymes like α-glucosidase from large, diverse chemical libraries. plos.org

Rational Design of Next-Generation Benzamide-Based Research Tools

Rational design, which leverages an understanding of structure-activity relationships (SAR), is key to developing more potent and selective research tools. nih.gov For this compound, future rational design efforts can draw inspiration from the extensive research on other benzamide (B126) derivatives. nih.govacs.org

Studies on various benzamides have shown that modifications to different parts of the scaffold can dramatically influence biological activity. For example, in a series of anti-inflammatory benzamides, specific substitutions on the aromatic ring were found to be crucial for activity against the COX-2 enzyme. nih.gov Similarly, research on other benzamides has demonstrated that altering the N-alkyl substituent can modulate potency and selectivity. nih.gov

Applying these principles to this compound, next-generation tools could be designed by:

Modifying the Benzoyl Ring: Introducing various electron-donating or electron-withdrawing groups to probe interactions with target binding sites.

Altering the Linker: Changing the length or rigidity of the ethylaminopropyl side chain to optimize the orientation of the molecule in a binding pocket.

Stereochemistry: Synthesizing and testing individual enantiomers, as biological systems are chiral and often show stereospecific interactions. The (2R)-enantiomer of this compound is commercially available, highlighting the feasibility of this approach. bldpharm.com

Computational methods, such as molecular docking, can be employed to predict how these modifications would affect binding to specific targets, thereby guiding synthetic efforts. nih.govuwaterloo.ca

Exploration of this compound in Multi-Target Modulators Research

The concept of "one molecule, multiple targets" is gaining traction as a strategy to tackle complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov The benzamide scaffold is a privileged structure in the design of such multi-target-directed ligands (MTDLs). mdpi.comresearchgate.net Research has shown that benzamide derivatives can be engineered to simultaneously inhibit multiple enzymes or receptors involved in a disease pathway. mdpi.comnih.gov

For instance, benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1) for Alzheimer's disease. mdpi.com Others have been developed as dual cannabinoid CB2 receptor agonists and fatty acid amide hydrolase (FAAH) inhibitors for their anti-inflammatory effects. nih.gov This dual action can lead to a synergistic therapeutic effect. nih.gov

This compound could serve as a valuable starting fragment for the design of novel MTDLs. By integrating pharmacophores from known ligands of different targets onto the benzamide scaffold, new molecules with desired multi-target profiles can be created. For example, one could envision hybrid molecules that combine the features of this compound with moieties known to interact with targets involved in neuroinflammation or cancer cell proliferation. The synthesis of N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide was designed with such a multi-target approach in mind, aiming for activity at both PPARγ and acetylcholinesterase. mdpi.com This highlights the potential of the benzamide scaffold in generating compounds for complex diseases.

Data Tables

Table 1: Chemical Compounds Mentioned

Compound NameIUPAC NameCAS Number
This compoundThis compound1955493-23-8
N-[(2R)-2-(Ethylamino)propyl]benzamideN-[(2R)-2-(ethylamino)propyl]benzamide1821982-45-9
N-propylbenzamideN-propylbenzamide10546-70-0
N-(2-phenylpropyl)benzamideN-(2-phenylpropyl)benzamide64353-77-1
2-(acetyl-ethylamino)-N-phenylbenzamide2-[acetyl(ethyl)amino]-N-phenylbenzamideNot Available
2-(N-allylsulfamoyl)-N-propylbenzamide2-(N-allylsulfamoyl)-N-propylbenzamideNot Available
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamideN-(2-(benzylamino)ethyl)-4-(naphthalen-1-ylsulfonamido)benzamideNot Available

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.